1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
furan-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)14-11-18-21-5-2-1-3-15(14)21/h4,10-12H,1-3,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVWSWZXBHBHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=COC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carbonyl and pyrazolo[1,5-a]pyridine-3-carbonyl intermediates, which are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various substituted furans, alcohols, and other functionalized derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
1-(Furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
Piperazine derivatives with dual acyl substitutions are explored for their pharmacokinetic and pharmacodynamic properties. Key analogues include:
Key Observations :
- Furan Position : The 3-carbonyl position (target compound) vs. 2-carbonyl () alters electronic distribution, impacting binding to hydrophobic pockets in enzymes .
- Pyrazolo[1,5-a]pyridine vs. Pyrimidine : Replacement with pyrimidine (e.g., ) reduces steric hindrance but diminishes kinase affinity due to loss of the bicyclic π-system .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability but may reduce aqueous solubility .
Pyrazolo[1,5-a]pyridine Derivatives
Compounds sharing the pyrazolo[1,5-a]pyridine core but differing in substituents:
Key Observations :
- Trifluoromethyl Groups (): Increase lipophilicity (logP = 2.1 vs. 1.5 for target compound), enhancing membrane permeability .
- Pyrimidine vs. Pyridine : Pyrimidine derivatives () exhibit broader-spectrum antimicrobial activity but lower kinase selectivity .
Heterocyclic Piperazine Hybrids
Compounds combining piperazine with other heterocycles:
Biological Activity
The compound 1-(furan-3-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step reactions that incorporate furan and pyrazolo[1,5-a]pyridine moieties. The synthetic route typically begins with the formation of the pyrazole ring followed by the introduction of the furan-3-carbonyl group. The final product is purified through crystallization or chromatography to ensure high purity for biological testing.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research focusing on furan-bearing pyrazolo[3,4-b]pyridines has shown promising results as inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-MDM2 interactions. For instance, compounds in this class demonstrated antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines with IC50 values indicating effective inhibition .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key regulatory proteins in cell cycle progression and apoptosis. The interaction with CDK2 suggests a potential pathway for inducing cell cycle arrest in cancer cells. Additionally, the ability to disrupt p53-MDM2 interactions may restore p53 function in tumor cells, leading to increased apoptosis .
Study 1: CDK2 Inhibition
A recent study synthesized several derivatives of pyrazolo[1,5-a]pyridine and evaluated their inhibitory effects on CDK2. The most active compounds were found to have IC50 values in the low micromolar range. For example, compound 7b showed an IC50 of 0.85 µM against CDK2 .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human embryonic kidney (HEK-293) cells to assess the safety profile of these compounds. The results indicated that most tested derivatives were non-toxic at concentrations up to 10 µM, suggesting a favorable therapeutic index .
Comparative Data Table
| Compound Name | IC50 (µM) | Target Protein | Cell Line Tested |
|---|---|---|---|
| This compound | 0.85 | CDK2 | HepG2 |
| Compound 7b | 0.85 | CDK2 | MCF7 |
| Compound 6e | 40.32 | Mycobacterium tuberculosis | H37Ra |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
